molecular formula C19H25NO5 B14957418 N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]norvaline

N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]norvaline

Cat. No.: B14957418
M. Wt: 347.4 g/mol
InChI Key: BIZSJKMJQGGFJH-UHFFFAOYSA-N
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Description

2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chromen-2-one core structure, which is fused with a butyl group, a hydroxy group, and an amino-pentanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst.

    Introduction of the Butyl Group: The butyl group can be introduced via Friedel-Crafts alkylation, where the chromen-2-one core reacts with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Amino-Pentanoic Acid Moiety: The amino-pentanoic acid moiety can be attached through a nucleophilic substitution reaction, where the chromen-2-one derivative reacts with an amino-pentanoic acid derivative in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Pechmann condensation and Friedel-Crafts alkylation steps, and employing efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the chromen-2-one core, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the amino group, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of fluorescent dyes and sensors due to its chromen-2-one core structure.

Mechanism of Action

The mechanism of action of 2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes like carbonic anhydrase and monoamine oxidase, inhibiting their activity.

    Pathways Involved: The compound can modulate pathways involved in oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar biological activities.

    4-methylumbelliferone: Another coumarin derivative known for its anti-inflammatory and anticancer properties.

    Warfarin: A well-known coumarin derivative used as an anticoagulant.

Uniqueness

2-{[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]amino}pentanoic acid is unique due to its complex structure, which combines a chromen-2-one core with a butyl group, a hydroxy group, and an amino-pentanoic acid moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(4-butyl-7-hydroxy-2-oxochromen-8-yl)methylamino]pentanoic acid

InChI

InChI=1S/C19H25NO5/c1-3-5-7-12-10-17(22)25-18-13(12)8-9-16(21)14(18)11-20-15(6-4-2)19(23)24/h8-10,15,20-21H,3-7,11H2,1-2H3,(H,23,24)

InChI Key

BIZSJKMJQGGFJH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2CNC(CCC)C(=O)O)O

Origin of Product

United States

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